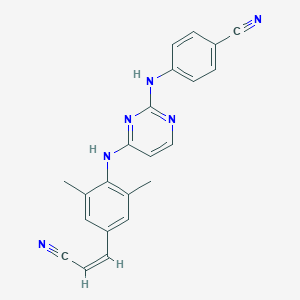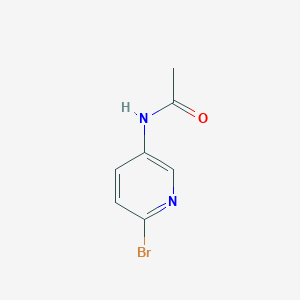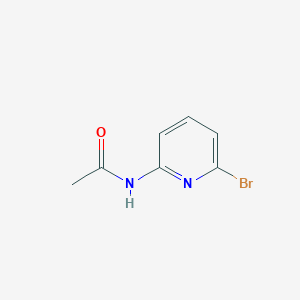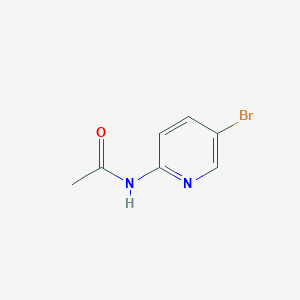![molecular formula C₁₁H₁₃ClN₂ B057932 (1R,2R,4S)-2-(6-氯吡啶-3-基)-7-氮杂双环[2.2.1]庚烷 CAS No. 140111-52-0](/img/structure/B57932.png)
(1R,2R,4S)-2-(6-氯吡啶-3-基)-7-氮杂双环[2.2.1]庚烷
描述
Synthesis Analysis
The synthesis of related 7-azabicyclo[2.2.1]heptane derivatives involves complex chemical pathways designed to introduce specific substituents, such as the 6-chloropyridin-3-yl group. The synthesis of these compounds can involve key steps such as double alkylation, Wittig/Michael reactions, and cyclization processes to form the desired bicyclic structures. For example, Kubyshkin et al. (2007) demonstrated the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid in a multi-step process with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of "(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane" is characterized by its bicyclic core, with the 7-azabicyclo[2.2.1]heptane moiety providing a rigid scaffold. This structure is significant for its stereochemical configuration, which can influence the compound's reactivity and interaction with biological targets. The crystal structure analysis, as described by Britvin and Rumyantsev (2017), of related 7-azabicyclo[2.2.1]heptane derivatives highlights the conformational aspects of these compounds (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving "(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane" and its derivatives can be diverse, ranging from substitutions, additions, to cyclization reactions. These reactions are crucial for further modifications of the bicyclic scaffold, allowing for the introduction of various functional groups. Slowinski et al. (2011) described the preparation of azabicyclo[2.2.1]heptane scaffolds with pyridinyl substituents through regioselective halogenation, showcasing the chemical versatility of these compounds (Slowinski et al., 2011).
科学研究应用
艾匹巴替丁的合成和构型:这种化合物与艾匹巴替丁密切相关,艾匹巴替丁是一种强效尼古丁乙酰胆碱受体激动剂。已经对艾匹巴替丁的总合成和绝对构型的测定进行了研究,其中包括 (1R,2R,4S) 构型 (Fletcher 等,1994)。这项研究对于理解该化合物的分子结构和潜在药理应用至关重要。
生物样品中的检测:已经开发出用于测定血浆中痕量艾匹巴替丁(及其生物标志物)的技术。这表明其在医学诊断或研究目的中的潜力 (Stan’kov 等,2015)。
合成配体的潜力:该化合物的氮杂双环[2.2.1]庚烷和 -[3.3.1]壬烷骨架已被用于开发 α7 尼古丁配体,在神经药理学中显示出显着的潜力 (Slowinski 等,2011)。
在合成氨基酸中的应用:该化合物的结构已应用于构象受限氨基酸的合成,这对于药物开发和生物化学研究非常重要 (Hart & Rapoport,1999)。
开发用于药物化学的新型类似物:该化合物的结构已成为合成各种类似物的基础,这些类似物在药物化学中具有潜在应用,例如尼古丁乙酰胆碱受体结合和抗伤害感受特性 (Carroll 等,2001)。
属性
IUPAC Name |
(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894067 | |
| Record name | Epibatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
CAS RN |
140111-52-0 | |
| Record name | (+)-Epibatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140111-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epibatidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140111520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epibatidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epibatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azabicyclo(2.2.1)heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIBATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6K314F1XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

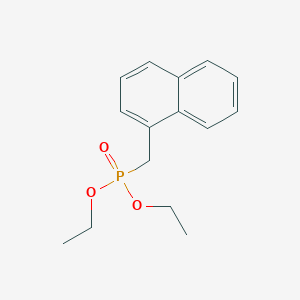
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
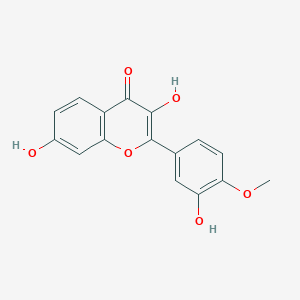
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
